molecular formula C15H16N2O3S2 B3004905 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448076-73-0

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B3004905
CAS No.: 1448076-73-0
M. Wt: 336.42
InChI Key: KMNXQAFFQISGPL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide (CAS: 1351653-10-5) is a sulfonamide derivative featuring a 1-methylindole core linked via a hydroxyethyl group to a thiophene sulfonamide moiety. Indole derivatives are well-documented for their roles in kinase inhibition, antimicrobial activity, and anticancer properties, while sulfonamides are known for their enzyme-inhibiting capabilities (e.g., carbonic anhydrase, COX-2) .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-17-10-12(11-5-2-3-6-13(11)17)14(18)9-16-22(19,20)15-7-4-8-21-15/h2-8,10,14,16,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXQAFFQISGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues

Key structural analogs are compared below based on substituents, molecular weight, and functional groups:

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-Methylindole + hydroxyethyl linker + thiophene sulfonamide Sulfonamide, hydroxyethyl, thiophene C₁₆H₁₇N₂O₃S₂ 357.45 Bioisostere potential due to thiophene sulfonamide; enhanced solubility from hydroxyl group
N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide 2-Methylindole + ethyl linker + thiophene carboxamide Carboxamide, ethyl linker C₁₆H₁₆N₂OS 284.38 Carboxamide instead of sulfonamide; reduced polarity
IV-5 () 3,5-Difluorophenyl + hydroxyethyl + sulfonamide Trifluoromethyl, chloro, difluorophenyl C₁₅H₁₂ClF₃N₂O₃S 392.78 High fungicidal activity; halogenated substituents enhance lipophilicity
Osimertinib () 1-Methylindole + pyrimidine + methoxy Methansulfonate, acrylamide C₂₉H₃₇N₇O₅S 595.7 EGFR inhibitor; demonstrates importance of indole substitution in drug design
N-(2-Nitrophenyl)thiophene-2-carboxamide () Nitrophenyl + thiophene carboxamide Nitro, carboxamide C₁₁H₈N₂O₃S 248.26 Structural simplicity; nitro group influences supramolecular interactions

Key Structural Differences :

  • Linker Variability : The hydroxyethyl linker in the target compound may improve solubility compared to ethyl or allyl linkers in analogs (e.g., ) .
  • Functional Groups : Sulfonamide vs. carboxamide () alters hydrogen-bonding capacity and target selectivity .
  • Substituent Effects : Halogenation (e.g., IV-5’s 3,5-difluorophenyl) or methylation (e.g., 1-methylindole in osimertinib) impacts bioactivity and metabolic stability .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes an indole moiety and a thiophene sulfonamide group, contributing to its stability and reactivity. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 349.4 g/mol. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which is critical for its anticancer and anti-inflammatory properties.
  • Modulation of Signaling Pathways : It interacts with specific receptors that alter intracellular signaling cascades, leading to apoptosis in cancer cells and reduced inflammation in immune responses.

Anticancer Activity

Research indicates that this compound can effectively inhibit the proliferation of several cancer cell lines. For example, studies demonstrate that it induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells by inhibiting tubulin polymerization, which is essential for cell division. The following table summarizes the anticancer activity observed in various studies:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715.0Tubulin polymerization inhibition
HCT-15 (Colon)20.5Apoptosis induction
UO-31 (Renal)18.7Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. In vitro studies reveal that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli:

PathogenMIC (µg/mL)Comparison with Ceftriaxone
Staphylococcus aureus50Comparable
Escherichia coli40Superior

Study on Anticancer Effects

A notable study published in ACS Omega evaluated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound demonstrated that treatment reduced TNF-alpha levels by approximately 60% in lipopolysaccharide-stimulated macrophages, highlighting its potential for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide?

  • Methodological Answer :

  • Step 1 : Use a nucleophilic substitution reaction between a thiophene-2-sulfonyl chloride derivative and a hydroxyl-containing indole precursor (e.g., 2-(1-methyl-1H-indol-3-yl)ethanol).
  • Step 2 : Optimize reaction conditions (e.g., acetonitrile as solvent, reflux at 80°C for 1–3 hours) to achieve high yields .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98%) and NMR (e.g., absence of residual solvents) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer :

  • Crystallography : Use single-crystal X-ray diffraction (SHELX suite for structure refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : Assign NMR signals (e.g., indole NH at δ 10–12 ppm, sulfonamide protons at δ 7–8 ppm) and compare with computed spectra (DFT/B3LYP) .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s antiproliferative activity?

  • Methodological Answer :

  • In vitro Assays :
  • Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and vehicle controls .
  • Assess selectivity via cytotoxicity screening in non-cancerous cell lines (e.g., HEK-293).
  • Mechanistic Studies :
  • Perform flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (Bcl-2, caspase-3) to identify pathways .
  • Data Interpretation : Use ANOVA with post-hoc Tukey tests to resolve contradictions between biological replicates .

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., solubility, binding affinity)?

  • Methodological Answer :

  • Solubility : Compare LogP predictions (e.g., ACD/Labs) with experimental shake-flask method in PBS (pH 7.4) .
  • Binding Studies :
  • Perform molecular docking (AutoDock Vina) against targets (e.g., beta3-adrenergic receptor) and validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Address outliers by re-evaluating protonation states or hydration effects in simulations .

Q. What strategies are effective for studying the compound’s metabolic stability?

  • Methodological Answer :

  • In vitro Metabolism : Incubate with rat liver microsomes (RLMs) and analyze metabolites via LC-MS/MS. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In vivo Pharmacokinetics : Administer to Sprague-Dawley rats (IV/oral), collect plasma/bile, and calculate AUC, t₁/₂, and bioavailability .

Data Analysis and Optimization

Q. How should researchers design SAR studies to optimize bioactivity?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with substituent variations (e.g., indole N-methyl vs. ethyl, thiophene sulfonamide vs. carboxamide) .
  • Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC₅₀ values .
  • Advanced Modeling : Apply 3D-QSAR (CoMFA/CoMSIA) to predict activity of virtual libraries .

Q. What analytical techniques are critical for detecting synthetic byproducts or degradation products?

  • Methodological Answer :

  • HPLC-DAD/MS : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) to separate impurities. Track degradation under stress conditions (heat, light, pH extremes) .
  • X-ray Powder Diffraction (XRPD) : Identify polymorphic forms that may arise during scale-up .

Specialized Applications

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays (ATP-Glo) .
  • Cocrystallization : Soak crystals of target kinases (e.g., PDB: 1M17) with the compound and solve structures to map binding interactions .

Q. What protocols are recommended for studying its interaction with serum proteins?

  • Methodological Answer :

  • Equilibrium Dialysis : Measure plasma protein binding (%) using human serum albumin (HSA) and α₁-acid glycoprotein (AGP) .
  • Fluorescence Quenching : Titrate HSA with the compound and calculate binding constants (Kₐ) via Stern-Volmer plots .

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